(E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
Description
(E)-2-(2,4-Dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a Schiff base derivative synthesized by condensing 2-(2,4-dichlorophenoxy)acetohydrazide with 4-nitrobenzaldehyde. Its structure features a 2,4-dichlorophenoxy group, a hydrazide linker, and a 4-nitrobenzylidene moiety. The (E)-configuration is stabilized by intramolecular hydrogen bonding and conjugation between the nitro group and the hydrazone bond.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-3-6-14(13(17)7-11)24-9-15(21)19-18-8-10-1-4-12(5-2-10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLONNYOOYHOBF-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-nitrobenzylidene)acetohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzylidene group suggests potential interactions with cellular redox systems, while the dichlorophenoxy group may influence its binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
The nitro group increases electrophilicity, favoring interactions with fungal enzymes .
Synthetic Efficiency Microwave-assisted synthesis (used for the target compound) achieves higher yields (92–93%) compared to conventional reflux methods (e.g., 78% for tetrahydroquinolinyloxy analogs) .
Crystallographic and Spectroscopic Insights
- The trans conformation of the hydrazone bond in the target compound is stabilized by conjugation, as confirmed by NMR and X-ray studies of analogs (e.g., C–N–N–C torsion angle = 180° in dichlorophenoxy derivatives vs. 72.7° in non-planar analogs) .
- IR spectra of related compounds show characteristic C=O (1662 cm⁻¹) and C=N (1494 cm⁻¹) stretches, consistent with the target’s hydrazone structure .
3D-QSAR and Computational Studies
- Molecular docking of 2,4-dichlorophenoxy-containing analogs (e.g., 4s) reveals hydrophobic interactions with fungal CYP51 enzymes, rationalizing their antifungal efficacy .
- Nonlinear optical (NLO) properties of nitrobenzylidene derivatives, including the target, are attributed to π-conjugation and charge transfer, as shown in DFT studies .
Biological Activity
(E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a synthetic organic compound belonging to the hydrazide class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound's structure features a dichlorophenoxy group and a nitrobenzylidene moiety, which are significant for its biological interactions. The synthesis typically involves the condensation of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 4-nitrobenzaldehyde in an organic solvent like ethanol or methanol under reflux conditions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
2. Antitumor Activity
The compound's structural components are linked to antitumor activity. Studies have demonstrated that related hydrazides can inhibit cancer cell proliferation in vitro. The presence of electron-withdrawing groups like the nitro group enhances cytotoxicity against various cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt normal cellular functions, leading to apoptosis in cancer cells. Molecular docking studies suggest strong binding affinity to proteins involved in cell cycle regulation and apoptosis pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structural features to this compound exhibited significant antibacterial activity, particularly against resistant strains .
Case Study 2: Antitumor Properties
Another investigation focused on the antitumor properties of hydrazides in a mouse model bearing human tumor xenografts. Results indicated that treatment with these compounds led to a marked reduction in tumor size compared to controls, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, and what are their yields and limitations?
- Methodology : The compound is synthesized via a two-step process:
Formation of 2-(2,4-dichlorophenoxy)acetohydrazide : Reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions, followed by hydrazine hydrate treatment (yield: >95% under microwave irradiation) .
Condensation with 4-nitrobenzaldehyde : The hydrazide intermediate undergoes reflux with 4-nitrobenzaldehyde in ethanol/methanol, forming the hydrazone linkage. Typical yields range from 40–65%, with purity achieved via recrystallization or column chromatography .
- Limitations : Low yields in condensation steps due to competing side reactions (e.g., oxidation of the nitro group).
Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Key Techniques :
- NMR : Confirm E/Z isomerism via chemical shifts (δ 8.5–9.5 ppm for hydrazone NH and imine protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ = 409.24 g/mol) .
- X-ray Crystallography : Resolve geometric isomerism and hydrogen-bonding networks (e.g., torsion angles between dichlorophenoxy and nitrobenzylidene groups) .
- Discrepancy Resolution : Conflicting solubility data (e.g., polar vs. nonpolar solvents) are addressed by pH-dependent solubility tests and DSC analysis to detect polymorphic forms .
Q. What biological activities have been reported, and what assay protocols are used?
- Reported Activities :
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and C. albicans via broth microdilution .
- Enzyme Inhibition : IC₅₀ of 12 µM against COX-2 in ELISA-based assays .
- Assay Design : Use positive controls (e.g., fluconazole for antifungal assays) and validate via dose-response curves and molecular docking to confirm binding modes .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from 18 h to 30 min, improving yield to >80% .
- Catalytic Additives : Use acetic acid or p-TsOH to accelerate imine formation, reducing dimerization byproducts .
- Analytical Monitoring : TLC (ethyl acetate/hexane, 3:7) tracks reaction progress; HPLC purifies isomers .
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be reconciled?
- Approaches :
- Standardize Assay Conditions : Control variables like DMSO concentration (<1%) and cell passage number .
- SAR Studies : Compare substituent effects (e.g., nitro vs. methoxy groups on benzylidene) to isolate activity trends .
- Case Study : Discrepancies in antifungal activity (MIC 8 vs. 32 µg/mL) were resolved by testing against clinical vs. reference strains, highlighting strain-specific resistance .
Q. What computational methods predict binding interactions and guide structural modifications?
- Tools :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 50 ns MD for COX-2 binding) .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and stability?
- SAR Insights :
| Substituent (R) | Bioactivity (MIC, µg/mL) | Thermal Stability (°C) |
|---|---|---|
| 4-NO₂ (Parent) | 8–32 (Antifungal) | 180–185 |
| 4-Cl (Analog) | 16–64 | 170–175 |
| 4-OCH₃ (Analog) | >128 | 190–195 |
- Trends : Nitro groups enhance antifungal activity but reduce thermal stability; methoxy groups improve stability but lower potency .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
